molecular formula C11H13N3 B15058757 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile

2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile

Cat. No.: B15058757
M. Wt: 187.24 g/mol
InChI Key: SFGKPOLUBRLPGI-UHFFFAOYSA-N
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Description

2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is a chemical compound that features a pyrrolidine ring attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 2-methyl-6-chloronicotinonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The pyrrolidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(1-pyrrolidinyl)-3-pyridinecarbonitrile
  • 2-Methyl-6-(1-pyrrolidinyl)-nicotinonitrile

Uniqueness

2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure, potentially leading to better interactions with biological targets compared to similar compounds.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-methyl-6-pyrrolidin-1-ylpyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3/c1-9-10(8-12)4-5-11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3

InChI Key

SFGKPOLUBRLPGI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCCC2)C#N

Origin of Product

United States

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